molecular formula C16H25NO3 B283489 2-{[4-(allyloxy)-3-ethoxybenzyl]amino}-2-methyl-1-propanol

2-{[4-(allyloxy)-3-ethoxybenzyl]amino}-2-methyl-1-propanol

Cat. No.: B283489
M. Wt: 279.37 g/mol
InChI Key: IEQMTOMXOQKZQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[4-(allyloxy)-3-ethoxybenzyl]amino}-2-methyl-1-propanol is an organic compound with a complex structure that includes ethoxy, prop-2-enoxy, and methylamino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(allyloxy)-3-ethoxybenzyl]amino}-2-methyl-1-propanol typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the ethoxy and prop-2-enoxy groups, followed by the introduction of the methylamino group. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process is designed to minimize waste and reduce production costs while maintaining high standards of safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(allyloxy)-3-ethoxybenzyl]amino}-2-methyl-1-propanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

2-{[4-(allyloxy)-3-ethoxybenzyl]amino}-2-methyl-1-propanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic effects and mechanisms of action.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[4-(allyloxy)-3-ethoxybenzyl]amino}-2-methyl-1-propanol involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies are conducted to elucidate these mechanisms and identify the key molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3-Ethoxy-4-methoxyphenyl)methylamino]-2-methylpropan-1-ol
  • 2-[(3-Ethoxy-4-hydroxyphenyl)methylamino]-2-methylpropan-1-ol

Uniqueness

Compared to similar compounds, 2-{[4-(allyloxy)-3-ethoxybenzyl]amino}-2-methyl-1-propanol exhibits unique chemical properties due to the presence of the prop-2-enoxy group. This structural feature may influence its reactivity and interactions with other molecules, making it a valuable compound for specific research applications.

Properties

Molecular Formula

C16H25NO3

Molecular Weight

279.37 g/mol

IUPAC Name

2-[(3-ethoxy-4-prop-2-enoxyphenyl)methylamino]-2-methylpropan-1-ol

InChI

InChI=1S/C16H25NO3/c1-5-9-20-14-8-7-13(10-15(14)19-6-2)11-17-16(3,4)12-18/h5,7-8,10,17-18H,1,6,9,11-12H2,2-4H3

InChI Key

IEQMTOMXOQKZQO-UHFFFAOYSA-N

SMILES

CCOC1=C(C=CC(=C1)CNC(C)(C)CO)OCC=C

Canonical SMILES

CCOC1=C(C=CC(=C1)CNC(C)(C)CO)OCC=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.